molecular formula C18H12ClN4NaO6S B14471858 Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt CAS No. 72379-57-8

Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt

Cat. No.: B14471858
CAS No.: 72379-57-8
M. Wt: 470.8 g/mol
InChI Key: FVIRGUJWYBKILL-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its azo groups and sulfonic acid functionality, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2,4-dihydroxybenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-[(5-chloro-2-hydroxyphenyl)azo]-, monosodium salt
  • 2-Hydroxy-5-chlorobenzophenone

Uniqueness

Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt is unique due to its dual azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing and staining characteristics.

Properties

CAS No.

72379-57-8

Molecular Formula

C18H12ClN4NaO6S

Molecular Weight

470.8 g/mol

IUPAC Name

sodium;4-[[5-[(5-chloro-2-hydroxyphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H13ClN4O6S.Na/c19-10-1-6-16(24)13(7-10)22-23-15-8-14(17(25)9-18(15)26)21-20-11-2-4-12(5-3-11)30(27,28)29;/h1-9,24-26H,(H,27,28,29);/q;+1/p-1

InChI Key

FVIRGUJWYBKILL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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